N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a synthetic organic compound that features a unique structure combining an oxazole ring with a diphenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the formation of the oxazole ring followed by the attachment of the diphenylpropanamide group One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
- (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol
- 6-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is unique due to its specific combination of an oxazole ring with a diphenylpropanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-19-21(15(2)25-23-19)22-20(24)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBMDWOERAYQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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